molecular formula C20H41O5P B14162763 Ethyl 2-(diethoxyphosphoryl)tetradecanoate CAS No. 6316-11-6

Ethyl 2-(diethoxyphosphoryl)tetradecanoate

Cat. No.: B14162763
CAS No.: 6316-11-6
M. Wt: 392.5 g/mol
InChI Key: SWOHHTMHABHFNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(diethoxyphosphoryl)tetradecanoate is an organic compound with the molecular formula C20H41O5P. It is a phosphonate ester, which is a class of compounds known for their diverse applications in organic synthesis, agriculture, and pharmaceuticals. This compound is particularly notable for its role in various chemical reactions and its utility as an intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(diethoxyphosphoryl)tetradecanoate can be synthesized through a multi-step process involving the reaction of tetradecanoic acid with diethyl phosphite. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme is as follows:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to maximize efficiency and minimize waste. The reaction conditions are optimized to achieve high conversion rates and selectivity. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(diethoxyphosphoryl)tetradecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphonic acids, phosphine derivatives, and substituted phosphonate esters, which have applications in different fields such as agriculture and pharmaceuticals .

Scientific Research Applications

Ethyl 2-(diethoxyphosphoryl)tetradecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2-(diethoxyphosphoryl)tetradecanoate exerts its effects involves the formation of stable carbon-phosphorus bonds. These bonds are crucial in various biochemical and chemical processes. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in a variety of organic transformations .

Comparison with Similar Compounds

Ethyl 2-(diethoxyphosphoryl)tetradecanoate can be compared with other phosphonate esters such as:

The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in different fields .

Properties

CAS No.

6316-11-6

Molecular Formula

C20H41O5P

Molecular Weight

392.5 g/mol

IUPAC Name

ethyl 2-diethoxyphosphoryltetradecanoate

InChI

InChI=1S/C20H41O5P/c1-5-9-10-11-12-13-14-15-16-17-18-19(20(21)23-6-2)26(22,24-7-3)25-8-4/h19H,5-18H2,1-4H3

InChI Key

SWOHHTMHABHFNE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C(=O)OCC)P(=O)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.